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Compound of Interest

Compound Name: 2-Chloro-4-methylaniline

Cat. No.: B104755

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-methylaniline (CAS No: 615-65-6), a key intermediate in the synthesis of various
chemical and pharmaceutical compounds.[1] This document collates available data from
Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass
Spectrometry (MS), offering a centralized resource for compound characterization and quality
control. Detailed experimental protocols and a logical workflow for spectroscopic analysis are
also presented to aid in reproducible research.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Chloro-4-methylaniline.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of 2-Chloro-4-methylaniline reveals characteristic absorption bands
corresponding to its functional groups. As a primary aromatic amine, it exhibits typical N-H
stretching and bending vibrations.
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Wavenumber (cm—?) Intensity Assignment

~3400-3500 Medium-Strong Asymmetric N-H Stretch

~3300-3400 Medium-Strong Symmetric N-H Stretch

~3000-3100 Medium Aromatic C-H Stretch

2850-2050 Medium Aliphatic C-H Stretch (Methyl
group)

~1620 Strong N-H Bending (Scissoring)

~1500, ~1450 Medium-Strong Aromatic C=C Ring Stretching

~1250-1335 Strong Aromatic C-N Stretching

~1000-1100 Strong C-CI Stretch

~665-910 Strong, Broad N-H Wagging

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g.,
neat liquid, KBr pellet, or solution) and the spectrometer's resolution.[2]

Table 2: 'H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

While a publicly available, fully analyzed, and tabulated *H NMR spectrum with assigned
coupling constants is not readily available, the expected chemical shifts and multiplicities can
be predicted based on the structure of 2-Chloro-4-methylaniline. The spectrum is available for
viewing on ChemicalBook.[3]
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Proton Assignment

Predicted Chemical Shift

Predicted Multiplicity

(6, ppm)
Hon C3 ~7.0-7.2 d
Hon C5 ~6.8-7.0 dad
H on C6 ~6.6-6.8 d
-NH:z ~3.5-4.5 (broad) s (broad)
-CHs ~2.2-2.4 S

Note: These are estimated values. The actual chemical shifts can be influenced by the solvent,

concentration, and temperature. The -NH: signal is often broad and may exchange with D20.

Table 3: *C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Detailed and experimentally verified 13C NMR data for 2-Chloro-4-methylaniline is not widely
published. However, based on the substituent effects of the chloro, methyl, and amino groups

on the benzene ring, the following chemical shift ranges can be anticipated.

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C1 (-NH2) ~140-145
C2 (-Cl) ~120-125
c3 ~128-132
C4 (-CH3) ~125-130
C5 ~115-120
C6 ~118-122
-CHs ~20-25

Note: These are predicted ranges. Definitive assignment would require experimental data,

including DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR
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experiments.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of 2-Chloro-4-methylaniline is characterized by its molecular ion peak
and specific fragmentation patterns. The presence of a chlorine atom results in a characteristic
M+2 isotopic peak.

m/z Ratio Relative Intensity (%) Assighment

[M+2]* (Isotopic peak due to

143 ~33% of M* Q)

141 High [M]* (Molecular lon)
106 High [M-CIl*

77 Medium [CeHs]*

Note: The fragmentation pattern and relative intensities can be influenced by the ionization
technique and energy.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality,
reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for acquiring *H and 3C NMR spectra of 2-Chloro-4-
methylaniline.

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e Sample Preparation:

o Accurately weigh 5-10 mg of 2-Chloro-4-methylaniline for *H NMR or 20-50 mg for 13C
NMR.
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry 5 mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

e 1H NMR Data Acquisition:
o Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
o Acquire the spectrum using a standard single-pulse sequence.
o Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
o To confirm the amine protons, a D20 exchange experiment can be performed.
e 13C NMR Data Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum
to singlets for each unique carbon.

o A significantly larger number of scans will be required compared to *H NMR to achieve an
adequate signal-to-noise ratio due to the low natural abundance of 13C.

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Perform phase and baseline corrections to the resulting spectrum.

Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an FTIR spectrum of liquid 2-Chloro-4-
methylaniline.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation (Neat Liquid):
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o Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

o Place a small drop of liquid 2-Chloro-4-methylaniline directly onto the ATR crystal.

o Data Acquisition:
o Record a background spectrum of the empty, clean ATR crystal.
o Record the sample spectrum over a typical range of 4000-400 cm™1,

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

» Data Processing:

o Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of 2-Chloro-4-methylaniline.
¢ Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS).
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic
solvent such as dichloromethane or methanol.

e GC-MS Conditions:

[e]

Injector Temperature: 250 °C

o

Column: A suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl
polydimethylsiloxane stationary phase).[4]

o

Oven Program: Start at an initial temperature (e.g., 70-100 °C), then ramp up to a final
temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

(¢]

Carrier Gas: Helium or Hydrogen.
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e Mass Spectrometer Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.

o Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu) to detect the molecular

ion and expected fragments.
o Data Analysis:

o lIdentify the peak corresponding to 2-Chloro-4-methylaniline in the total ion

chromatogram.

o Analyze the mass spectrum for that peak, noting the molecular ion (M*), the isotopic
pattern of chlorine (M+2), and the major fragment ions.[4]

Spectroscopic Analysis Workflow

A systematic approach is essential for the unambiguous identification and characterization of a
chemical compound. The following diagram illustrates a typical workflow integrating the key

spectroscopic techniques.
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Caption: Logical workflow for the spectroscopic analysis of 2-Chloro-4-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-4-methylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104755#2-chloro-4-methylaniline-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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